molecular formula C25H32O7 B1249868 Hesseltin A

Hesseltin A

Cat. No. B1249868
M. Wt: 444.5 g/mol
InChI Key: LFPBILWIIIPSMS-IEBSNVMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hesseltin A is an organic heteropentacyclic compound with a mixed polyketide-terpenoid origin isolated from Penicillium hesseltinei. It has been shown to exhibit antiviral activity. It has a role as an antiviral agent and a Penicillium metabolite. It is an organic heteropentacyclic compound, a cyclic ether, a bridged compound, a tertiary alcohol, a secondary alcohol, a cyclic ketone and a ketene acetal.

Scientific Research Applications

1. Discovery and Structural Analysis Hesseltin A was identified as a novel compound with mixed polyketide-terpenoid origins, isolated from the filamentous fungus Penicillium hesseltinei. The extensive use of one- and two-dimensional NMR and mass spectral data helped determine its structure and stereochemistry, laying the groundwork for further research into its applications and properties (Phipps et al., 2004).

2. Related Compounds and Antiviral Properties Subsequent studies led to the isolation of additional compounds, named Hesseltins B–G, from a new Penicillium species. These compounds were discovered alongside Hesseltin A, and a further 14 compounds, identified as photoisomers during the purification process, were also isolated. The structure of these analogues was elucidated through NMR spectral data comparison with Hesseltin A. However, it's notable that none of the new Hesseltins showed antiviral activity in a Herpes simplex virus type 2 assay, indicating the specificity of Hesseltin A's potential antiviral properties (Phipps et al., 2011).

properties

Molecular Formula

C25H32O7

Molecular Weight

444.5 g/mol

IUPAC Name

(1R,2S,3R,11R,14S,16S)-3,14,16-trihydroxy-11,15,15-trimethyl-7-[(1E,3E)-penta-1,3-dienyl]-8,10,17-trioxapentacyclo[14.2.2.01,14.02,11.04,9]icosa-4(9),6-dien-5-one

InChI

InChI=1S/C25H32O7/c1-5-6-7-8-15-13-16(26)17-18(27)19-22(4,32-20(17)31-15)9-11-24(28)21(2,3)25(29)12-10-23(19,24)14-30-25/h5-8,13,18-19,27-29H,9-12,14H2,1-4H3/b6-5+,8-7+/t18-,19-,22+,23-,24+,25-/m0/s1

InChI Key

LFPBILWIIIPSMS-IEBSNVMFSA-N

Isomeric SMILES

C/C=C/C=C/C1=CC(=O)C2=C(O1)O[C@@]3(CC[C@@]4([C@@]5([C@H]3[C@H]2O)CC[C@@](C4(C)C)(OC5)O)O)C

Canonical SMILES

CC=CC=CC1=CC(=O)C2=C(O1)OC3(CCC4(C(C5(CCC4(C3C2O)CO5)O)(C)C)O)C

synonyms

hesseltin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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